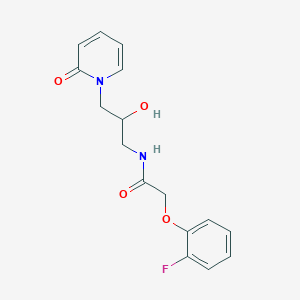
2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a useful research compound. Its molecular formula is C16H17FN2O4 and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenoxy group and a pyridinyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes, affecting metabolic pathways.
- Modulation of Neurotransmitter Release : Some derivatives impact neurotransmitter systems, potentially influencing pain perception and cognitive functions.
- Antimicrobial Properties : Certain analogs demonstrate activity against various pathogens, suggesting potential uses in treating infections.
Efficacy in Pain Models
A study focused on a related compound, N-(2-hydroxy phenyl) acetamide (NA-2), demonstrated significant anti-inflammatory effects in an adjuvant-induced arthritis model. NA-2 treatment reduced c-Fos expression in the brain regions associated with pain processing, indicating a potential mechanism for pain relief through modulation of neuronal excitability .
| Compound | Model | Effect | Reference |
|---|---|---|---|
| NA-2 | Arthritis Model | Reduced c-Fos expression, decreased edema | |
| 14a | Fungal Growth | IC50 = 0.42 mM against Fusarium oxysporum | |
| 14b | Fungal Growth | IC50 = 1.27 mM |
Antimicrobial Activity
In vitro studies have shown that related compounds exhibit varying degrees of antimicrobial activity. For instance, compounds with similar fluorophenoxy substitutions have demonstrated significant inhibition against fungal strains like Fusarium oxysporum, with IC50 values indicating their potency .
Study on Anti-inflammatory Effects
In a detailed experiment involving NA-2, researchers observed that treatment significantly blocked the development of arthritis-induced symptoms in rats. The study highlighted the compound's ability to mitigate hyperalgesia and peripheral edema effectively .
Crystallographic Studies
Crystallographic fragment screening identified several derivatives with promising biological activity. The study revealed that specific substitutions on the pyridine ring enhanced the biological efficacy of these compounds, suggesting a structure-activity relationship worth exploring further .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-13-5-1-2-6-14(13)23-11-15(21)18-9-12(20)10-19-8-4-3-7-16(19)22/h1-8,12,20H,9-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYCAIZSTRCJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(CN2C=CC=CC2=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














